molecular formula C13H10BrCl2NO B14135620 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7401-14-1

2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No.: B14135620
CAS No.: 7401-14-1
M. Wt: 347.0 g/mol
InChI Key: FBQRGJCPONHRBB-UHFFFAOYSA-M
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Description

2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both chloro and oxo groups in its structure makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide typically involves a multistep process. One common method is the reaction of 2-chloropyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with bromine to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium bromide
  • 2-Chloro-1-[2-(4-methylphenyl)-2-oxoethyl]pyridin-1-ium bromide
  • 2-Chloro-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide

Uniqueness

Compared to similar compounds, 2-Chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and oxo groups in the same molecule provides a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

7401-14-1

Molecular Formula

C13H10BrCl2NO

Molecular Weight

347.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-chloropyridin-1-ium-1-yl)ethanone;bromide

InChI

InChI=1S/C13H10Cl2NO.BrH/c14-11-6-4-10(5-7-11)12(17)9-16-8-2-1-3-13(16)15;/h1-8H,9H2;1H/q+1;/p-1

InChI Key

FBQRGJCPONHRBB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl.[Br-]

Origin of Product

United States

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